molecular formula C13H16N4O B8112986 1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B8112986
M. Wt: 244.29 g/mol
InChI Key: HVJABHRJGBLZBQ-UHFFFAOYSA-N
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Description

1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine typically involves the following steps:

    Formation of the Pyrazolo[3,4-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Introduction of the Pyridin-3-yloxy Group: This step involves the reaction of the pyrazolo[3,4-c]pyridine core with a pyridin-3-yloxy methylating agent under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

    Methylation: The final step involves the methylation of the nitrogen atom in the pyrazolo[3,4-c]pyridine ring using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-yloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the pyridin-3-yloxy group.

Scientific Research Applications

1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-c]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Pyridin-3-yloxy Derivatives: Compounds with the pyridin-3-yloxy group attached to different core structures.

Uniqueness

1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is unique due to its specific combination of the pyrazolo[3,4-c]pyridine core and the pyridin-3-yloxy group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-methyl-4-(pyridin-3-yloxymethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-17-13-8-15-5-10(12(13)7-16-17)9-18-11-3-2-4-14-6-11/h2-4,6-7,10,15H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJABHRJGBLZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(CNC2)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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